molecular formula C16H16N4O2 B032797 Acetamide, N,N'-(azodi-4,1-phenylene)bis- CAS No. 15446-39-6

Acetamide, N,N'-(azodi-4,1-phenylene)bis-

Cat. No. B032797
Key on ui cas rn: 15446-39-6
M. Wt: 296.32 g/mol
InChI Key: JLFZFBSUNFGETA-UHFFFAOYSA-N
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Patent
US04093613

Procedure details

69 parts of 82% pure 4-aminoacetanilide, 80 parts of sodium perborate and 20 parts of boric acid in 1,000 parts by volume of glacial acetic acid are stirred at room temperature. After 5 minutes, a violet solution is produced, which is heated to 60°. At this temperature, an exothermic reaction takes place, and the temperature rises, without heating, to 70°. A beige precipitate separates out. The suspension thus obtained is stirred for a further 6 hours at 60° and is then cooled to 20° and filtered. The filter residue is washed with water until neutral and is dried in vacuo at 60°. The product is a beige powder which melts between 286° and 290°, with decomposition. The yield is 39.4 parts (70% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)=[O:3].B(O[O-])=O.[Na+].B(O)(O)O>C(O)(=O)C>[NH:4]([C:5]1[CH:10]=[CH:9][C:8]([N:11]=[N:11][C:8]2[CH:7]=[CH:6][C:5]([NH:4][C:2]([CH3:1])=[O:3])=[CH:10][CH:9]=2)=[CH:7][CH:6]=1)[C:2]([CH3:1])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred for a further 6 hours at 60°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a violet solution is produced
TEMPERATURE
Type
TEMPERATURE
Details
which is heated to 60°
CUSTOM
Type
CUSTOM
Details
At this temperature, an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
without heating, to 70°
CUSTOM
Type
CUSTOM
Details
The suspension thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to 20°
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter residue is washed with water until neutral and
CUSTOM
Type
CUSTOM
Details
is dried in vacuo at 60°

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
N(C(=O)C)C1=CC=C(C=C1)N=NC1=CC=C(C=C1)NC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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